Daurichromenic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of daurichromenic acid has been achieved through various methodologies, emphasizing its potential for large-scale production. A notable approach involves a microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization, forming the 2H-benzopyran core structure in a five-step process with 49% overall yield (Kang, Mei, Du, & Jin, 2003). Another efficient strategy employs ethyl acetoacetate, ethyl crotonate, and trans,trans-farnesal for a modular and concise total synthesis in four steps (Hu, Harrison, & Wilson, 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its 2H-benzopyran core, which is crucial for its biological activity. Advanced synthetic techniques and structural elucidation methods have been applied to understand its complex molecular architecture and to synthesize its analogues with similar or enhanced pharmacological activities.

Chemical Reactions and Properties

This compound undergoes specific chemical reactions owing to its unique molecular structure. Its synthesis process involves key steps such as condensation, cyclization, and oxidation, which are fundamental to forming its active structure. The enzymatic biosynthesis of this compound from grifolic acid in Rhododendron dauricum highlights its natural production mechanism and the potential for biosynthetic engineering (Okada et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, are critical for its application in drug formulation. These properties influence its bioavailability and efficacy as a pharmacological agent. Research on its crystalline structure and derivatization has provided insights into its physical characteristics and how they affect its biological activities.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, play a significant role in its therapeutic potential. Studies have focused on its interaction with biomolecules, inhibiting enzymes like sphingomyelin synthase, and preventing amyloid β aggregation, which are key to understanding its mechanism of action and developing new drugs based on its structure (Deepak et al., 2020).

Aplicaciones Científicas De Investigación

Biosynthesis and Synthetic Approaches :

- Daurichromenic acid is biosynthesized from grifolic acid in Rhododendron dauricum. A study by Okada et al. (2017) detailed a three-step combinatorial biosynthesis of (+)-daurichromenic acid, using heterologous expression of specific synthases in Aspergillus oryzae.

- A modular and concise total synthesis of (+/-)-daurichromenic acid, as well as its analogues, was accomplished using ethyl acetoacetate, ethyl crotonate, and trans,trans-farnesal. This synthesis, described by Hu et al. (2004), demonstrates a practical approach to producing this compound.

Pharmacological Activities :

- This compound exhibits potent anti-HIV activity. The synthesis of this natural product was achieved with a high overall yield, as demonstrated by Kang et al. (2003). This synthesis involved a key step of microwave-assisted tandem condensation and intramolecular cyclization.

- In addition to its anti-HIV properties, this compound has been found to inhibit sphingomyelin synthase and Aβ aggregation, as reported by Deepak et al. (2020). This suggests potential applications in treating neurodegenerative diseases.

Molecular Mechanism Studies :

- Iijima et al. (2017) identified and characterized the this compound synthase, a key enzyme in the biosynthesis of this compound. The study provided insights into the enzyme's structure and function.

Chemical Defense and Phytotoxicity :

- This compound and its precursor, grifolic acid, were found to be phytotoxic, inducing cell death in cell cultures of Rhododendron dauricum. This was reported by Taura et al. (2018), suggesting a role in the plant's chemical defense mechanisms.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Daurichromenic acid (DCA) is a meroterpenoid that has been found to have potent anti-HIV activity . It has been shown to inhibit the activity of the enzyme sphingomyelin synthase . This enzyme plays a crucial role in the sphingolipid metabolic pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

DCA interacts with its target, sphingomyelin synthase, by inhibiting its activity . This interaction results in the disruption of the sphingolipid metabolic pathway, which can lead to changes in cellular processes such as cell growth and apoptosis .

Biochemical Pathways

DCA is biosynthesized from grifolic acid in Rhododendron dauricum . The biosynthesis involves the oxidative cyclization of the farnesyl group of grifolic acid, a process catalyzed by DCA synthase . This enzyme shares a similarity with those of cannabinoid synthases from Cannabis sativa, but it catalyzes a novel cyclization reaction of the farnesyl moiety of a meroterpenoid natural product of plant origin .

Result of Action

The inhibition of sphingomyelin synthase by DCA can disrupt the sphingolipid metabolic pathway, leading to changes in various cellular processes . In addition, DCA has been found to inhibit amyloid β aggregation , which is a key factor in the development of Alzheimer’s disease. Therefore, the molecular and cellular effects of DCA’s action include potential anti-HIV and anti-Alzheimer’s activities .

Action Environment

DCA is biosynthesized and accumulated specifically in the glandular scales on the surface of R. dauricum plants . The final step of biosynthesis is completed in the apoplastic space, and DCA is highly accumulated outside the scale cells . This unique feature of DCA suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the glandular scales of R. dauricum.

Análisis Bioquímico

Biochemical Properties

Daurichromenic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the key enzymes it interacts with is sphingomyelin synthase, which it inhibits with an IC50 of 4 µM . This inhibition is significant as it affects the synthesis of sphingomyelin, a vital component of cell membranes. Additionally, this compound has been shown to inhibit amyloid β aggregation, which is relevant in the context of neurodegenerative diseases .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in acutely infected H9 cells, this compound demonstrated potent anti-HIV activity with an EC50 value of 15 nM . This compound also affects the viability of cultured cells, as evidenced by its phytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits sphingomyelin synthase, thereby disrupting the synthesis of sphingomyelin . Additionally, this compound catalyzes the oxidative cyclization of grifolic acid, a reaction facilitated by the enzyme this compound synthase . This enzyme is a flavoprotein oxidase that shares similarities with cannabinoid synthases from Cannabis sativa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its anti-HIV activity in vitro, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without notable toxicity. At higher doses, this compound can cause adverse effects, including toxicity and potential damage to cellular structures . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from grifolic acid through the action of this compound synthase . This enzyme catalyzes the oxidative cyclization of grifolic acid, a process that involves the farnesyl group of the substrate . The metabolic pathway also includes the involvement of prenyltransferases, which facilitate the transfer of isoprenoid chains to aromatic substrates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It accumulates in the glandular scales on the surface of Rhododendron dauricum plants . The compound is transported to these scales via specialized transporters and binding proteins, ensuring its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in the glandular scales of Rhododendron dauricum plants . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The extracellular localization of this compound has been confirmed through confocal microscopic analysis of its autofluorescence .

Propiedades

IUPAC Name |

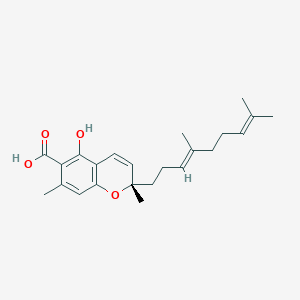

(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLFTJMQPWWDCW-MVLVPLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C[C@](O2)(C)CC/C=C(\C)/CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.